4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid (23)
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Overview
Description
4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid (23) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group linked to an isothiazolidinone ring, which is further connected to a hydroxybenzoic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with a sulfonyl chloride under controlled conditions to form the sulfonamide intermediate. This intermediate is then cyclized to form the isothiazolidinone ring.
Benzoylation: The isothiazolidinone ring is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Coupling with Hydroxybenzoic Acid: The benzoyl derivative is then coupled with 2-hydroxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl groups or the isothiazolidinone ring, leading to the formation of alcohols or amines.
Substitution: The benzoyl and hydroxybenzoic acid moieties can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-benzoic acid
- **4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-3-hydroxybenzoic acid
Uniqueness
4-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid is unique due to the specific positioning of the hydroxy group on the benzoic acid moiety. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
2-hydroxy-4-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S/c20-14-9-11(3-6-13(14)17(23)24)18-16(22)10-1-4-12(5-2-10)19-15(21)7-8-27(19,25)26/h1-6,9,20H,7-8H2,(H,18,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFTXEAQNXNRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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